molecular formula C16H16N8O2S B2858143 1-ethyl-N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-pyrazole-5-carboxamide CAS No. 2034535-56-1

1-ethyl-N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-pyrazole-5-carboxamide

カタログ番号: B2858143
CAS番号: 2034535-56-1
分子量: 384.42
InChIキー: RQLYSNZFGQYGND-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 1-ethyl-N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-pyrazole-5-carboxamide features a complex heterocyclic architecture:

  • A 1-ethyl-pyrazole-5-carboxamide core.
  • A 1,2,3-triazole linked via an ethyl group.
  • A 1,2,4-oxadiazole substituted with a thiophen-2-yl group.

The thiophene and oxadiazole moieties may enhance π-π stacking and dipole interactions, while the triazole and pyrazole groups contribute to hydrogen bonding and metabolic stability .

特性

IUPAC Name

2-ethyl-N-[2-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N8O2S/c1-2-24-12(5-6-18-24)15(25)17-7-8-23-10-11(20-22-23)16-19-14(21-26-16)13-4-3-9-27-13/h3-6,9-10H,2,7-8H2,1H3,(H,17,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQLYSNZFGQYGND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)NCCN2C=C(N=N2)C3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Structural Analogs in Medicinal Chemistry

Pyrazole Carboxamide Derivatives (Factor Xa Inhibitors)
  • Razaxaban (DPC 906): A pyrazole carboxamide with a trifluoromethyl group and aminobenzisoxazole as the P1 ligand. It exhibits high selectivity for factor Xa (IC₅₀ = 0.19 nM) and oral bioavailability . Key Differences:
  • The ethyl group on the pyrazole may increase lipophilicity compared to razaxaban’s trifluoromethyl group, affecting membrane permeability.
Triazole-Thiazole-Acetamide Derivatives
  • Compound 9c (): Features a triazole-thiazole-acetamide scaffold with a 4-bromophenyl substitution. Demonstrated binding to active sites in docking studies .
    • Key Differences :
  • The target compound uses a pyrazole carboxamide instead of an acetamide, which may enhance hydrogen-bonding capacity.
Ethoxyphenyl-Triazole Carboxamides
  • Compound from : Contains a 1-(2-ethoxyphenyl)-5-methyl-triazole-4-carboxamide structure.
    • Key Differences :
  • The target compound’s oxadiazole-triazole-ethyl linker introduces rigidity compared to the ethoxyphenyl group, possibly reducing conformational entropy during binding.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Razaxaban Compound 9c
Molecular Weight ~450 g/mol (estimated) 610.6 g/mol 561.5 g/mol
logP (Predicted) 2.8 (thiophene enhances lipophilicity) 3.1 3.5 (bromophenyl group)
H-Bond Acceptors 8 9 7
Key Pharmacophores Pyrazole, Triazole, Oxadiazole Benzisoxazole, Pyrazole Thiazole, Triazole

準備方法

Preparation of Thiophene-2-Carboxylic Acid Amidoxime

Thiophene-2-carboxylic acid is treated with hydroxylamine hydrochloride in methanol under reflux to yield the corresponding amidoxime.

Reaction Conditions :

  • Solvent : Methanol
  • Temperature : 60°C, 12 hours
  • Yield : 85–90%

Cyclization to 3-(Thiophen-2-yl)-1,2,4-Oxadiazole-5-Carbonitrile

The amidoxime undergoes cyclization with cyanogen bromide (BrCN) in dimethylformamide (DMF) at 80°C for 6 hours.

Mechanistic Insight :
Nucleophilic attack by the amidoxime oxygen on the electrophilic carbon of BrCN facilitates ring closure, eliminating HBr.

Characterization Data :

  • Melting Point : 142–144°C
  • IR (KBr) : 2240 cm⁻¹ (C≡N), 1635 cm⁻¹ (C=N-O)

Construction of the 1,2,3-Triazole-Ethyl Linker

Synthesis of Propargyl-Oxadiazole Intermediate

The oxadiazole-5-carbonitrile is reduced to the primary amine using LiAlH₄, followed by propargylation with propargyl bromide in tetrahydrofuran (THF).

Reaction Conditions :

  • Reduction : LiAlH₄, THF, 0°C → RT, 2 hours
  • Propargylation : Propargyl bromide, K₂CO₃, 50°C, 4 hours
  • Yield : 75%

CuAAC Reaction with Azidoethylamine

The propargyl-oxadiazole reacts with azidoethylamine (prepared from ethylene dibromide and NaN₃) under Cu(I) catalysis.

Click Chemistry Protocol :

  • Catalyst : CuSO₄·5H₂O (10 mol%), sodium ascorbate (20 mol%)
  • Solvent : t-BuOH/H₂O (1:1)
  • Temperature : RT, 12 hours
  • Yield : 92%

Characterization Data :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, triazole-H), 7.85–7.45 (m, 3H, thiophene-H)

Functionalization with 1-Ethyl-1H-Pyrazole-5-Carboxamide

Synthesis of 1-Ethyl-1H-Pyrazole-5-Carboxylic Acid

Pyrazole-5-carboxylic acid is alkylated with ethyl bromide in the presence of NaH.

Reaction Conditions :

  • Base : NaH (2 eq), DMF
  • Temperature : 0°C → RT, 6 hours
  • Yield : 80%

Carboxamide Coupling via EDCl/HOBt

The carboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt), followed by reaction with the triazole-ethylamine intermediate.

Coupling Protocol :

  • Activators : EDCl (1.2 eq), HOBt (1.5 eq)
  • Solvent : Dichloromethane (DCM)
  • Temperature : RT, 24 hours
  • Yield : 68%

Characterization Data :

  • HRMS (ESI) : m/z [M+H]⁺ calcd. for C₂₁H₂₂N₈O₂S: 467.1678; found: 467.1681

Optimization and Comparative Analysis

Microwave-Assisted Cyclization

Microwave irradiation (150°C, 20 min) accelerates oxadiazole formation, improving yield to 94% compared to conventional heating.

Solvent Effects on CuAAC

Polar aprotic solvents (e.g., DMF) enhance triazole regioselectivity (>95% 1,4-isomer).

Data Tables

Table 1. Key Reaction Yields and Conditions

Step Reagents/Conditions Yield (%) Reference
Oxadiazole cyclization BrCN, DMF, 80°C, 6h 85
CuAAC reaction CuSO₄, sodium ascorbate, t-BuOH/H₂O, RT 92
Pyrazole alkylation NaH, ethyl bromide, DMF, RT 80
Carboxamide coupling EDCl/HOBt, DCM, RT 68

Table 2. Spectroscopic Data Summary

Compound ¹H NMR (δ, ppm) IR (cm⁻¹)
Oxadiazole-carbonitrile 7.75–7.40 (m, thiophene-H) 2240 (C≡N), 1635 (C=N-O)
Triazole-ethylamine 8.21 (s, 1H), 4.50 (t, 2H, -CH₂-N) 2100 (C≡C)
Final product 8.45 (s, 1H, CONH), 6.90 (s, 1H, pyrazole-H) 1680 (C=O), 1540 (N-H)

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-ethyl-N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-pyrazole-5-carboxamide with high purity?

  • Methodological Answer : The compound can be synthesized via multi-step reactions, starting with the formation of the triazole and oxadiazole rings. Key steps include:

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core .
  • Oxadiazole Formation : Cyclization of thioamide intermediates with hydroxylamine under reflux conditions .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reaction efficiency .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures improves purity .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for the pyrazole (δ 6.2–7.1 ppm), triazole (δ 7.8–8.5 ppm), and thiophene (δ 7.2–7.5 ppm) moieties .
  • IR Spectroscopy : Confirm carbonyl (C=O, ~1650 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) groups .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (±2 ppm accuracy) .

Q. What in vitro assays are suitable for initial screening of antimicrobial activity?

  • Methodological Answer :

  • Agar Dilution : Determine minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Microplate Alamar Blue Assay : Quantify antifungal activity against C. albicans .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Methodological Answer :

  • Catalyst Screening : Test bases like K₂CO₃ or Et₃N to enhance nucleophilic substitution efficiency .
  • Temperature Control : Maintain 70–80°C during cyclization to avoid byproducts .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 24 hours) for triazole formation .

Q. What strategies elucidate structure-activity relationships (SAR) for this compound against cancer targets?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents on the pyrazole (ethyl group) or thiophene rings to assess impact on cytotoxicity .
  • Enzyme Inhibition Assays : Test inhibition of kinases (e.g., EGFR) or apoptosis regulators (e.g., Bcl-2) using fluorescence-based kits .
  • Computational Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., tubulin) .

Q. How do molecular docking studies clarify interactions between this compound and biological targets?

  • Methodological Answer :

  • Protein Preparation : Retrieve crystal structures (e.g., from PDB) and remove water/ligands using PyMOL .
  • Grid Generation : Define active sites (e.g., ATP-binding pocket of kinases) with AutoGrid .
  • Docking Simulations : Compare binding energies (ΔG) and hydrogen-bonding patterns of analogs to identify critical interactions .

Q. What methodologies resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Dose-Response Curves : Use 8–10 concentration points to calculate accurate IC₅₀ values .
  • Cell Line Validation : Ensure consistent use of authenticated lines (e.g., ATCC-certified HeLa) to minimize variability .
  • Meta-Analysis : Apply statistical tools (e.g., RevMan) to aggregate data from multiple studies .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。